5-Amino-1,3-benzothiazole-6-carboxamide

Overview

Description

5-Amino-1,3-benzothiazole-6-carboxamide, also known as ABT-737, is a small molecule inhibitor that has been extensively researched for its potential in cancer treatment. It belongs to the class of compounds known as BH3 mimetics, which specifically target Bcl-2 family proteins involved in apoptosis.

Mechanism of Action

5-Amino-1,3-benzothiazole-6-carboxamide works by binding to the hydrophobic groove of Bcl-2 family proteins, preventing their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. It has been shown to be particularly effective in cancers that overexpress anti-apoptotic Bcl-2 family proteins.

Biochemical and Physiological Effects:

5-Amino-1,3-benzothiazole-6-carboxamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy agents, leading to increased cell death. However, it has also been associated with some toxicities, particularly in the gastrointestinal tract.

Advantages and Limitations for Lab Experiments

5-Amino-1,3-benzothiazole-6-carboxamide has several advantages for lab experiments, including its specific targeting of Bcl-2 family proteins and its potential for use in combination with other chemotherapy agents. However, its toxicity and potential for off-target effects must also be considered.

Future Directions

Future research on 5-Amino-1,3-benzothiazole-6-carboxamide could focus on optimizing its dosing and delivery, as well as identifying biomarkers that could predict response to treatment. It could also be studied in combination with other targeted therapies or immunotherapies. Additionally, further research could be done to understand the mechanisms of resistance to 5-Amino-1,3-benzothiazole-6-carboxamide and develop strategies to overcome this resistance.

Scientific Research Applications

5-Amino-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential in cancer treatment, particularly in targeting Bcl-2 family proteins that are overexpressed in many types of cancer. It has shown promising results in preclinical studies, particularly in combination with other chemotherapy agents.

properties

CAS RN |

171179-73-0 |

|---|---|

Product Name |

5-Amino-1,3-benzothiazole-6-carboxamide |

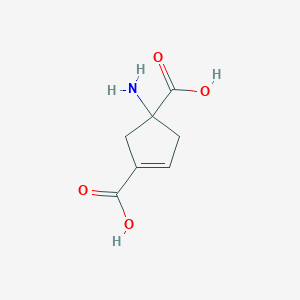

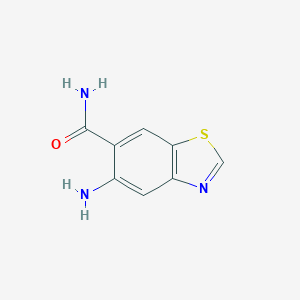

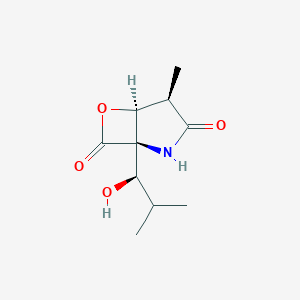

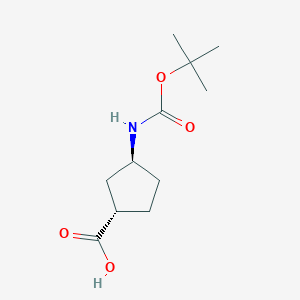

Molecular Formula |

C8H7N3OS |

Molecular Weight |

193.23 g/mol |

IUPAC Name |

5-amino-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C8H7N3OS/c9-5-2-6-7(13-3-11-6)1-4(5)8(10)12/h1-3H,9H2,(H2,10,12) |

InChI Key |

REYLWTJXMPVPJM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC2=C1SC=N2)N)C(=O)N |

Canonical SMILES |

C1=C(C(=CC2=C1SC=N2)N)C(=O)N |

synonyms |

6-Benzothiazolecarboxamide,5-amino-(9CI) |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-Hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67928.png)